2-Chloro-5-(oxazol-4-yl)aniline
Overview
Description
Synthesis Analysis
This chemical is synthesized using various methods, including condensation with 5-Amino-2-chlorobenzoxazole and chlorination of 5-Amino-2-(2-oxo-2-phenylethoxy)benzoxazole in convenient reaction conditions. Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(oxazol-4-yl)aniline is C9H7ClN2O . It contains a chloride and oxazole ring. The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-5-(oxazol-4-yl)aniline is 194.6200 g/mol .Scientific Research Applications
Synthesis and Chemistry of Derivatives
2-Chloro-5-(oxazol-4-yl)aniline serves as a building block in the synthesis of various chemical compounds with potential applications in materials science and pharmaceuticals. One example includes the reaction of N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with DABCO, leading to the formation of derivatives with high yields, demonstrating the chemical's role in creating compounds with potential applications in drug development and materials science (Koyioni, Manoli, & Koutentis, 2015).
Antimicrobial Activity
2-Chloro-5-(oxazol-4-yl)aniline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel quinazolinone derivatives have shown promise in this area, suggesting the potential for the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Development of Photoluminescent Materials
The compound has been used in the synthesis of photoluminescent copper(I) complexes with amido-triazolato ligands, which exhibit long-lived photoluminescence. These materials have potential applications in the field of optoelectronics, including OLEDs and other light-emitting devices (Manbeck, Brennessel, & Eisenberg, 2011).
Electroluminescent Properties for OLEDs
Compounds synthesized from 2-Chloro-5-(oxazol-4-yl)aniline have been explored for their electroluminescent properties, potentially contributing to advancements in organic light-emitting diodes (OLEDs) technology. This research could lead to the development of more efficient and durable OLEDs for use in displays and lighting (Jin et al., 2020).
Exploration of Antitubercular Agents
Research into N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives has included the evaluation of their antitubercular activity, highlighting the compound's role in the search for new treatments for tuberculosis (Dighe et al., 2012).
Safety And Hazards
When handling 2-Chloro-5-(oxazol-4-yl)aniline, it is advised to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool and well-ventilated place. Keep container tightly closed .
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
properties
IUPAC Name |
2-chloro-5-(1,3-oxazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHUMIQVBWOTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739218 | |
Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(oxazol-4-yl)aniline | |
CAS RN |
916051-61-1 | |
Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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